Product packaging for Methyl 2-(5-hydroxybenzofuran-2-yl)acetate(Cat. No.:)

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate

Cat. No.: B11896161
M. Wt: 206.19 g/mol
InChI Key: ZBMLDVAZENKEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Chemical Biology

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone of medicinal chemistry and chemical biology. nih.govbldpharm.com This structural motif is prevalent in a vast array of natural products and synthetically developed molecules that exhibit significant biological activities. nih.govgoogle.comnih.gov The inherent properties of the benzofuran nucleus make it a "privileged structure," meaning it is capable of binding to multiple biological targets, thus serving as a versatile framework for drug discovery. researchgate.net

Benzofuran derivatives are known to possess a wide spectrum of pharmacological effects, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govorientjchem.orgorgsyn.org For instance, some natural products like psoralen (B192213) are used in treating skin diseases, while synthetic derivatives such as amiodarone (B1667116) function as antiarrhythmic drugs. researchgate.netorgsyn.org The ability of this scaffold to interact with various enzymes and receptors accounts for its extensive application in the development of new therapeutic agents. orientjchem.orgresearchgate.net Researchers continue to explore benzofuran derivatives for novel applications, targeting diseases ranging from tuberculosis to cancer. bldpharm.comnih.gov

Historical Context and Evolution of Benzofuran Research

The journey of benzofuran research began in 1870 when Perkin reported the first synthesis of the parent benzofuran ring. bldpharm.com Following this discovery, the field has evolved significantly, driven by the identification of benzofuran cores in numerous natural products and the recognition of their therapeutic potential. bldpharm.combldpharm.com

Early research focused on elucidating the structure of natural isolates and developing fundamental synthetic routes. Over the decades, chemists have devised increasingly sophisticated and efficient methods for constructing the benzofuran nucleus and its derivatives. bldpharm.com These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and cyclization strategies. bldpharm.com The continuous development of novel synthetic pathways allows for the creation of diverse molecular libraries, which are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. nih.govbldpharm.com Recent reviews highlight the ongoing innovation in this area, underscoring the sustained importance of the benzofuran scaffold in contemporary chemical research. bldpharm.com

Positioning of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate within the Benzofuran Research Landscape

This compound is a specific derivative within the large family of benzofuran compounds. Its molecular structure features the core benzofuran ring system, substituted at the 5-position with a hydroxyl (-OH) group and at the 2-position with a methyl acetate (B1210297) (-CH₂COOCH₃) group.

While extensive research has been published on the broader class of benzofuran derivatives, specific studies focusing directly on the synthesis, properties, or biological activity of this compound are not widely documented in publicly available literature. The compound is primarily recognized as a chemical intermediate or a building block available from commercial suppliers. Its value in the research landscape stems from its potential utility in synthesizing more complex molecules. The functional groups present—a nucleophilic hydroxyl group and an ester that can be hydrolyzed to a carboxylic acid—make it a versatile starting material for creating a variety of other benzofuran-based compounds for pharmaceutical and materials science research. For example, the Nenitzescu reaction is a known method for producing 5-hydroxy-substituted indoles and can also yield 5-hydroxybenzofurans, indicating a potential synthetic route to this family of scaffolds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B11896161 Methyl 2-(5-hydroxybenzofuran-2-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-(5-hydroxy-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H10O4/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5,12H,6H2,1H3

InChI Key

ZBMLDVAZENKEIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C=CC(=C2)O

Origin of Product

United States

Synthetic Methodologies for Benzofuran Core Systems and Methyl 2 5 Hydroxybenzofuran 2 Yl Acetate

Classical and Contemporary Approaches to Benzofuran (B130515) Synthesis

The construction of the benzofuran ring can be achieved through various bond-forming strategies, targeting the creation of the furan (B31954) ring fused to a benzene (B151609) core. Over the years, synthetic chemists have developed a diverse toolkit for this purpose.

Nenitzescu Reaction and its Variants for 5-Hydroxybenzofuran Formation

The Nenitzescu reaction, first reported by Costin Nenitzescu in 1929, is a well-established method for synthesizing 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.orgnih.gov However, this reaction can also be a viable route for the formation of 5-hydroxybenzofurans, which often arise as byproducts or, under specific conditions, as the main products. mdpi.comkuleuven.be The outcome of the Nenitzescu reaction is highly dependent on the structures of the reactants and the reaction conditions. mdpi.com

The general mechanism involves a Michael addition of the enamine to the quinone, followed by a cyclization and subsequent elimination. wikipedia.org For the formation of a 5-hydroxybenzofuran, the pathway initiates with the Michael addition to form an adduct which, after protonation, cyclizes to a hemiaminal intermediate. An acid-catalyzed elimination of the amine then leads to the final 5-hydroxybenzofuran product. mdpi.comkuleuven.be

Despite its utility, the Nenitzescu reaction can suffer from a lack of chemodivergency, leading to a variety of products including 6-hydroxyindoles and other complex heterocyclic systems. mdpi.com Research has focused on optimizing reaction conditions to favor the formation of either the 5-hydroxyindole or the 5-hydroxybenzofuran. Factors such as the solvent, catalyst, and substituents on both the enamine and the quinone play a crucial role in directing the reaction pathway. kuleuven.beresearchgate.net

Oxidative Coupling and Cyclization Strategies for 5-Hydroxybenzofurans

Modern synthetic chemistry has seen a rise in methods that utilize oxidative coupling and cyclization cascades to build complex molecules in a single step. These strategies are particularly effective for the synthesis of 5-hydroxybenzofurans. A notable example is the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.comresearchgate.net

One such powerful method employs phenyliodine(III) diacetate (PIDA) as an oxidant to mediate the reaction between hydroquinones and β-dicarbonyl compounds, such as ethyl acetoacetate. thieme-connect.comresearchgate.netresearchgate.net This approach is based on an aromatic C(sp²)-H functionalization. The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), and proceeds in a suitable solvent like chlorobenzene (B131634) at elevated temperatures. thieme-connect.comresearchgate.net The proposed mechanism involves the in situ oxidation of the hydroquinone (B1673460), followed by coupling with the enol form of the β-dicarbonyl compound and subsequent cyclization to yield the 5-hydroxybenzofuran core. thieme-connect.com This method has proven to be practical and scalable, with yields of the target molecules reaching up to 96%. researchgate.net

The table below summarizes the optimization of the reaction conditions for the synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate. thieme-connect.com

EntryOxidantCatalystSolventTemperature (°C)Yield (%)
1PIDAZnI₂Chlorobenzene9588
2PIDAZn(OTf)₂Chlorobenzene9581
3PIDAInCl₃Chlorobenzene9575
4DDQZnI₂Chlorobenzene9545
5PIDAZnI₂Toluene9572
6PIDAZnI₂1,2-Dichloroethane8065

This strategy offers a significant advantage over traditional methods by directly functionalizing the aromatic C-H bond of hydroquinones. thieme-connect.comresearchgate.net

Transition Metal-Catalyzed Cyclizations and C-H Functionalization

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. nih.gov Catalysts based on palladium, copper, iron, gold, and rhodium have all been employed in the construction of the benzofuran ring system through various cyclization and C-H functionalization strategies. nih.govresearchgate.net

A prominent strategy involves the palladium-catalyzed tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes. nih.govacs.org This method is advantageous as it does not require an external base, ligand, or oxidant; the benzoquinone itself acts as both a reactant and an oxidant. acs.org The reaction proceeds via a C-H functionalization step, followed by the nucleophilic addition of the phenolic hydroxyl group to the alkyne, leading to the formation of 2,3-disubstituted 5-hydroxybenzofurans. acs.org

Copper and iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have also emerged as an efficient way to form C-C bonds in the synthesis of benzofurans. thieme-connect.com Iron catalysis, in particular, is attractive due to the metal's natural abundance, low cost, and environmental benignity. researchgate.net These methods often involve the intramolecular cyclization of suitably substituted phenols.

The scope of transition-metal catalysis in benzofuran synthesis is broad, encompassing various reaction types such as Sonogashira coupling followed by cyclization, Heck-type cyclizations, and carbonylative cyclizations. mdpi.com These methods provide access to a wide range of substituted benzofurans with high efficiency and selectivity.

Michael Addition-Based Methodologies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic synthesis and has been applied to the construction of the benzofuran core. thieme-connect.com In the context of 5-hydroxybenzofuran synthesis, this reaction is often a key step in a multi-step sequence.

Traditional approaches to 5-hydroxybenzofurans have utilized the Michael addition. thieme-connect.com For instance, a method reported by Liu et al. involves a CuBr₂/BF₃·OEt₂ catalyzed reaction for the preparation of 5-hydroxybenzofurans via a Michael addition and cyclization of benzoquinones and ketene (B1206846) dithioacetals. thieme-connect.com Another strategy involves an oxidation-Michael addition sequence to prepare 5,6-dihydroxylated benzofuran derivatives, although this can be limited by substrate scope and yield. thieme-connect.com

More recent developments have focused on domino or cascade reactions that incorporate a Michael addition. For example, a Lewis acid-promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through a sequence involving propargylation, intramolecular cyclization, isomerization, and benzannulation to afford benzofuran derivatives in high yields. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.govnih.gov This technology has been successfully applied to the synthesis of various benzofuran derivatives.

Several studies have reported the microwave-assisted synthesis of benzofuran-2-carboxamides and other substituted benzofurans through multicomponent protocols. kcl.ac.uk These methods are often transition-metal-free and allow for the rapid generation of libraries of functionalized benzofurans from readily available starting materials. kcl.ac.uk For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions is significantly enhanced by microwave irradiation. nih.gov

The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, providing a faster and more facile route to these important intermediates compared to classical two-step procedures that require prolonged heating. semanticscholar.orgnih.gov

Targeted Synthesis of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate and Related Esters

The synthesis of the specific target molecule, this compound, can be approached by first constructing the 5-hydroxybenzofuran-2-yl core and then introducing the methyl acetate (B1210297) side chain, or by building the molecule with the side chain precursor already in place. While a direct, one-step synthesis of this exact molecule is not prominently reported, its synthesis can be envisioned through established chemical transformations.

A plausible synthetic route would involve the preparation of 2-(5-hydroxybenzofuran-2-yl)acetic acid, followed by esterification. The synthesis of related benzofuran-2-carboxylic acid derivatives has been described. researchgate.net For instance, 2-(6-hydroxybenzofuran-3-yl)acetic acid has been synthesized from a coumarin precursor via hydrolysis. nih.gov A similar strategy could potentially be adapted for the 2-yl isomer.

Alternatively, the synthesis of benzofuran-3-yl-acetic acid ethyl esters has been accomplished via the Wittig reaction of benzofuran-3-ones with (carbethoxymethylene)triphenylphosphorane. nih.gov This suggests that a corresponding 5-hydroxybenzofuran-2-one could serve as a precursor.

Another viable approach is the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. unicatt.it This methodology allows for the introduction of various substituents at the 2-methyl position of the benzofuran ring. One could foresee a strategy where a suitable precursor is used to generate the acetate side chain.

The synthesis of a structurally similar compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been reported. nih.gov This synthesis involved the oxidation of methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid, indicating that the methyl acetate moiety on the benzofuran ring is stable to certain oxidative conditions. nih.gov The precursor itself can be synthesized through a multi-step sequence, which could be adapted for the 5-hydroxy analogue.

The final step in a synthesis starting from the corresponding carboxylic acid would be a standard esterification reaction. This can be achieved by reacting 2-(5-hydroxybenzofuran-2-yl)acetic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Derivatization and Structural Modification of the Benzofuran Nucleus

Introduction and Modification of Substituents on the Aromatic Ring

The aromatic ring of the benzofuran system is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The position of these substituents can significantly influence the biological activity of the resulting derivatives.

Common modifications to the aromatic ring include:

Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine can alter the lipophilicity and electronic properties of the molecule.

Nitration: The nitro group can be introduced and subsequently reduced to an amino group, providing a handle for further functionalization, such as amide or sulfonamide formation.

Alkylation and Acylation: Friedel-Crafts type reactions can be employed to introduce alkyl or acyl groups, which can impact the steric bulk and receptor-binding interactions. For instance, the introduction of a methyl group at the C6 position of a benzofuran core has been shown to influence the biological activity of the resulting compounds nih.gov.

Hydroxylation and Alkoxylation: The introduction or modification of hydroxyl and alkoxy groups can modulate the hydrogen-bonding capabilities and solubility of the benzofuran derivatives. The synthesis of 5-hydroxybenzofurans is a key step in obtaining compounds like this compound thieme-connect.comtandfonline.comacs.org.

The specific reaction conditions for these modifications depend on the existing substituents on the benzofuran ring, which can direct the position of the incoming electrophile.

Reaction Type Reagents and Conditions Typical Position of Substitution Reference
BrominationN-Bromosuccinimide (NBS), CCl4, refluxC4, C6, C7 nih.gov
NitrationHNO3, H2SO4C4, C6 researchgate.net
AcylationAcyl chloride, AlCl3C4, C6, C7 nih.gov

Functionalization of the C2 Position and Hydroxyl Group at C5

The C2 position of the benzofuran ring is particularly reactive and serves as a primary site for functionalization. The acidity of the C2 proton facilitates a variety of reactions to introduce diverse substituents hw.ac.uk. The hydroxyl group at the C5 position also offers a convenient point for modification.

Functionalization at the C2 Position:

The introduction of the 2-(methoxycarbonyl)methyl group to form this compound is a key functionalization at the C2 position. This can be achieved through several synthetic strategies, often involving the cyclization of a suitably substituted precursor. Further modifications at this position can include:

Alkylation: Direct C-H alkylation at the C2-position can be achieved using various catalytic systems, including gold-catalyzed reactions with diazoesters or copper-catalyzed radical alkylations hw.ac.ukacs.org.

Arylation: Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups at the C2 position, expanding the structural diversity of the benzofuran core researchgate.net.

Amidation: The carboxylic acid precursor can be converted to an amide, allowing for the introduction of a wide range of amine-containing fragments.

Modification of the C5-Hydroxyl Group:

The hydroxyl group at the C5 position is a versatile functional handle that can be readily modified through:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields the corresponding ethers. This modification can be used to alter the compound's solubility and ability to act as a hydrogen bond donor.

Esterification: Acylation of the hydroxyl group with acid chlorides or anhydrides produces esters. This can serve as a prodrug strategy or to modulate the electronic properties of the aromatic ring.

Oxidation: Under specific conditions, the hydroxyl group can be oxidized, leading to the formation of quinone-type structures.

Modification Site Reaction Type Reagents and Conditions Resulting Functional Group Reference
C2 PositionC-H AlkylationAu catalyst, DiazoesterAlkyl group hw.ac.ukacs.org
C2 PositionC-H ArylationPd catalyst, Aryl halideAryl group researchgate.net
C5-OH GroupEtherificationAlkyl halide, Base (e.g., K2CO3)Alkoxy group mdpi.com
C5-OH GroupEsterificationAcyl chloride, PyridineAcyloxy group nih.gov

Formation of Fused Heterocyclic Systems (e.g., Furocoumarins, Benzofuropyridines)

The benzofuran nucleus of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger ring systems often exhibit unique biological properties.

Furocoumarins:

Furocoumarins are a class of compounds where a furan ring is fused to a coumarin nucleus. Benzofuran derivatives can be precursors to furocoumarins through various cyclization strategies. For example, a Pechmann condensation of a 5-hydroxybenzofuran derivative with a β-ketoester can lead to the formation of a new pyrone ring, resulting in a furocoumarin structure nih.govnih.gov.

Benzofuropyridines:

Benzofuropyridines are formed by the fusion of a pyridine ring to the benzofuran scaffold. The synthesis of these systems can be achieved through strategies that involve building the pyridine ring onto the benzofuran core chemrxiv.orgnih.govacs.org. One approach involves the functionalization of the benzofuran with groups that can participate in a cyclization reaction to form the pyridine ring. For example, a Friedländer annulation of an amino-substituted benzofuran with a β-dicarbonyl compound can yield a benzofuropyridine. A one-pot procedure involving a directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution has also been reported for the efficient synthesis of benzofuropyridines researchgate.netnih.gov.

Fused System Synthetic Strategy Key Precursor from Benzofuran Reference
FurocoumarinPechmann Condensation5-Hydroxybenzofuran derivative nih.gov
BenzofuropyridineFriedländer AnnulationAmino-substituted benzofuran chemrxiv.orgnih.govacs.org
BenzofuropyridineMetalation/Cross-Coupling/SNArFunctionalized benzofuran researchgate.netnih.gov

Advanced Characterization Techniques for Benzofuran Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the chemical structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal distinct features of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate, distinct signals corresponding to each type of proton are expected. The aromatic protons on the benzofuran (B130515) ring system would typically appear in the downfield region (δ 6.5-7.5 ppm). The specific coupling patterns (e.g., doublets, doublets of doublets) and coupling constants (J values) would reveal their substitution pattern. For instance, the protons at positions 4, 6, and 7 would exhibit characteristic splitting based on their neighboring protons. The proton of the hydroxyl group at position 5 would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group are expected to resonate as a singlet, typically in the range of δ 3.8-4.0 ppm. The methyl (CH₃) protons of the ester group would also appear as a sharp singlet, but at a slightly more shielded position, around δ 3.7 ppm. The proton on the furan (B31954) ring at position 3 would likely be observed as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals for each of the 11 carbon atoms would be anticipated. The carbonyl carbon of the ester group is the most deshielded, typically appearing around δ 170 ppm. The carbon atoms of the aromatic and furan rings would resonate in the δ 100-160 ppm region. The carbon bearing the hydroxyl group (C-5) and the oxygen-bearing furan carbon (C-7a) would be found in the lower field portion of this region. The methylene carbon of the acetate group would be expected around δ 40-45 ppm, while the methyl carbon of the ester would be observed at approximately δ 52 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (H4, H6, H7)6.5 - 7.5m
Furan-H (H3)~7.0s
Hydroxyl-OHVariablebr s
Methylene-CH₂3.8 - 4.0s
Methyl-CH₃~3.7s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~170
C-Ar/C-furan100 - 160
CH₂ (acetate)40 - 45
O-CH₃ (ester)~52

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the determination of its elemental formula.

For this compound (C₁₁H₁₀O₄), the calculated monoisotopic mass is 206.0579 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that corresponds closely to this value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this molecule, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or cleavage of the acetate side chain. The stability of the benzofuran ring system would likely result in fragment ions corresponding to the intact heterocyclic core.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the ester functional group would be confirmed by a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration. The C-O stretching vibrations of the ester and the furan ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Aromatic C-H stretch>3000
Ester C=O stretch1730 - 1750 (strong, sharp)
Aromatic C=C stretch1450 - 1600
C-O stretch (ester, ether)1000 - 1300

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a crystal structure for this compound is not available in the reviewed literature, the study of analogous benzofuran derivatives highlights the utility of this technique. For instance, the crystal structures of compounds like Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate have been determined, revealing details about the planarity of the benzofuran system and the dihedral angles between different parts of the molecule. researchgate.net Such studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov These interactions are crucial for understanding the physical properties of the solid material.

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive proof of its molecular structure and offer valuable insights into its solid-state conformation and supramolecular assembly.

Computational and Theoretical Studies in Benzofuran Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies, including binding affinities and specific molecular interactions, are crucial for structure-activity relationship (SAR) studies and for the design of more potent and selective inhibitors.

While specific docking studies on "Methyl 2-(5-hydroxybenzofuran-2-yl)acetate" are not extensively documented in publicly available literature, research on analogous benzofuran structures provides a clear indication of their potential binding modes. For instance, various benzofuran derivatives have been investigated as inhibitors of enzymes implicated in diseases like cancer and bacterial infections. researchgate.netnih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The benzofuran ligand is then computationally placed into the active site of the protein. Sophisticated algorithms then explore various possible binding poses, and scoring functions are used to estimate the binding affinity for each pose. These scoring functions typically account for factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

For example, studies on benzofuran-based inhibitors targeting enzymes such as PI3K and VEGFR-2, which are crucial in cancer progression, have demonstrated the importance of specific interactions. researchgate.netnih.gov The benzofuran scaffold often serves as a core structure that can be functionalized to optimize interactions with key amino acid residues in the enzyme's active site. The hydroxyl group at the 5-position and the acetate (B1210297) group at the 2-position of "this compound" would be expected to form significant hydrogen bonds with polar residues, while the benzofuran ring itself can engage in hydrophobic and π-π stacking interactions.

A study on benzofuran-1,3,4-oxadiazole and -1,2,4-triazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase revealed good binding affinities, with some compounds showing better scores than the reference drug. nih.gov These studies highlight the versatility of the benzofuran core in interacting with diverse biological targets. nih.gov

Benzofuran Derivative Class Target Enzyme Observed Interactions Significance
Benzofuran-piperazine hybridsPI3K/VEGFR-2Hydrogen bonding with key residues like Val851 in PI3K. researchgate.netnih.govAnticancer activity. researchgate.netnih.gov
Benzofuran-1,2,4-triazolesHCV NS5B RdRpStrong intermolecular interactions within the enzyme's palm site. nih.govAntiviral potential. nih.gov
4-Nitrophenyl functionalized benzofuransBovine Serum Albumin (BSA)Binding within the protein structure, influencing protein stability. nih.govDrug delivery applications. nih.gov
2-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazolesAspartate kinase (Mycobacterium tuberculosis)High binding energy and low inhibition constant. researchgate.netAntibacterial potential. researchgate.net

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting the electronic structure and properties of molecules like "this compound". These calculations can provide valuable information that complements experimental data, aiding in structure elucidation and in understanding the molecule's reactivity and spectroscopic characteristics.

DFT calculations can be used to optimize the geometry of a molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For benzofuran derivatives, these optimized geometries are crucial for understanding their three-dimensional shape and how they might fit into an enzyme's active site. For instance, a study on 1-benzofuran-2-carboxylic acid demonstrated good agreement between DFT-calculated geometric parameters and those obtained from single-crystal X-ray diffraction. researchgate.net

Furthermore, quantum chemical methods are widely used to predict various spectroscopic properties. The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the chemical structure. researchgate.netsemanticscholar.org

A DFT study on benzofuran-stilbene hybrid compounds investigated their antioxidant properties by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential. rsc.orgresearchgate.net Such calculations can predict the ability of the hydroxyl group on the benzofuran ring of "this compound" to donate a hydrogen atom, a key mechanism for antioxidant activity. The environment, such as the solvent, can significantly influence these properties, and DFT calculations can model these effects. rsc.orgresearchgate.netnih.gov

The electronic properties of benzofurans, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined using DFT. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Property Computational Method Information Gained for Benzofurans Relevance
Molecular GeometryDFT (e.g., B3LYP/6-311G(d,p))Optimized bond lengths, angles, and dihedral angles. researchgate.netUnderstanding 3D structure and steric effects. researchgate.net
Vibrational SpectraDFTPrediction of IR and Raman frequencies. researchgate.netresearchgate.netAiding in spectroscopic characterization. researchgate.netresearchgate.net
NMR SpectraDFT (GIAO method)Calculation of ¹H and ¹³C chemical shifts. researchgate.netsemanticscholar.orgConfirmation of chemical structure. researchgate.netsemanticscholar.org
Electronic PropertiesDFTHOMO-LUMO energies, molecular electrostatic potential (MEP). researchgate.netPredicting reactivity, stability, and intermolecular interactions. researchgate.net
Antioxidant ActivityDFTCalculation of Bond Dissociation Enthalpy (BDE), Ionization Potential (IP). rsc.orgresearchgate.netAssessing potential as an antioxidant. rsc.orgresearchgate.net

Theoretical Approaches to Reaction Mechanisms and Pathways

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Theoretical calculations provide a powerful means to investigate the intricate details of reaction pathways, including the structures of transition states and the energetics of different routes. For the synthesis of benzofurans, computational studies have been instrumental in elucidating the mechanisms of various cyclization reactions.

The synthesis of the benzofuran ring system can be achieved through several strategies, and theoretical studies can help in optimizing reaction conditions and in understanding the role of catalysts. For example, the synthesis of benzofurans via the cyclization of o-alkynylphenols has been investigated computationally. mdpi.com These studies can model the activation of the alkyne by a metal catalyst, the subsequent nucleophilic attack by the phenolic oxygen, and the final steps leading to the benzofuran product. mdpi.com

Similarly, theoretical investigations into palladium-catalyzed and copper-catalyzed syntheses of benzofurans have provided detailed mechanistic insights. nih.govacs.org These studies can map out the potential energy surface of the reaction, identifying the most favorable pathway and the rate-determining step. For instance, in a copper-catalyzed synthesis, the mechanism might involve the formation of a copper acetylide intermediate, followed by intramolecular cyclization. nih.govacs.org

By calculating the activation energies for different proposed mechanisms, researchers can determine the most plausible reaction pathway. This knowledge is invaluable for developing more efficient and selective synthetic methods for a wide range of substituted benzofurans, including "this compound". For example, a plausible mechanism for the preparation of certain benzofurans involves the initial formation of a potassium salt from a hydroxybenzaldehyde, which then reacts with a halogen-substituted acetophenone. researchgate.net

Reaction Type Catalyst/Reagent Theoretical Method Key Mechanistic Insights
Cyclization of o-alkynylphenolsIndium(III), Copper(I), Rhodium(I)DFTπ-Lewis acid activation of the alkyne, followed by nucleophilic attack. mdpi.com
One-pot synthesisCopper IodideDFTFormation of an iminium ion and subsequent attack by a copper acetylide intermediate. nih.govacs.org
Sonogashira coupling and cyclizationPalladium/CopperDFTElucidation of the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Intramolecular C-O bond formationIron(III) chlorideNot specified in abstractsDirect oxidative aromatic C–O bond formation. mdpi.com

Biological Activities and Pharmacological Relevance of Benzofuran Derivatives, with Specific Focus on Methyl 2 5 Hydroxybenzofuran 2 Yl Acetate Analogues

Anticancer and Antiproliferative Activities

Benzofuran (B130515) derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit cancer cell growth and induce cell death. Analogues of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate, particularly those with modifications on the benzofuran ring, have been a focus of this research.

Mechanisms of Cellular Cytotoxicity and Apoptosis Induction

Research into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has provided valuable insights into the cytotoxic mechanisms of these compounds. Studies have shown that these derivatives can induce apoptosis, or programmed cell death, in cancer cells through both receptor-mediated and mitochondrial pathways. nih.gov

One notable study investigated two specific halogenated derivatives: methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8). Both compounds were found to induce late-stage apoptosis or necrosis in cancer cells. mdpi.com Compound 8, in particular, demonstrated a strong pro-apoptotic potential, inducing late apoptosis/necrosis in 36% of HepG2 (liver cancer) cells and 35% of A549 (lung cancer) cells. mdpi.com Compound 7 also induced apoptosis, albeit to a lesser extent. mdpi.com The apoptotic process initiated by these compounds is caspase-dependent, as evidenced by a significant increase in the activity of caspase 3/7 in treated cancer cells. mdpi.com

The induction of apoptosis by these benzofuran analogues is a key mechanism behind their anticancer effects. This programmed cell death is a crucial process for eliminating damaged or cancerous cells from the body. The ability of these compounds to activate caspase cascades underscores their potential as therapeutic agents that can trigger this natural cell death process in tumors.

Inhibition of Cellular Proliferation and Tumor Growth Pathways

In addition to inducing apoptosis, analogues of this compound also exhibit antiproliferative activity by interfering with the cell cycle of cancer cells. The cell cycle is a series of events that leads to cell division and proliferation. Disrupting this cycle is a common strategy for cancer treatment.

Studies on the aforementioned halogenated benzofuran derivatives revealed their ability to cause cell cycle arrest at different phases. For instance, Compound 7 was found to induce G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com This arrest prevents the cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.

The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with results indicating significant efficacy. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, has been determined for these analogues against various cancer cell lines. Notably, these compounds have shown high selectivity against cancer cells, with significantly lower toxicity towards normal cells. nih.gov

Table 1: Cytotoxicity (IC50 in µM) of Halogenated Methyl 5-hydroxybenzofuran-3-carboxylate Analogues Against Various Human Cancer Cell Lines

Compound A549 (Lung) HepG2 (Liver) SW620 (Colon) HCT116 (Colon)
Compound 7 6.3 ± 2.5 11.0 ± 3.2 >50 20.1 ± 1.5
Compound 8 3.5 ± 0.6 3.8 ± 0.5 10.8 ± 0.9 35.2 ± 2.1
Cisplatin >50 15.5 ± 1.1 >50 10.5 ± 0.9
Doxorubicin 0.9 ± 0.1 1.2 ± 0.2 1.5 ± 0.3 0.8 ± 0.1

Data sourced from a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com

Antioxidant Properties and Free Radical Scavenging

Benzofuran derivatives, particularly those possessing hydroxyl groups, are known to exhibit antioxidant properties. The 5-hydroxy substitution in the core structure of this compound suggests a potential for free radical scavenging activity. Antioxidants are crucial in combating oxidative stress, a condition linked to various chronic diseases, including cancer.

It is important to note that while antioxidant activity can be beneficial in preventing cellular damage, some benzofuran derivatives exert their anticancer effects through pro-oxidative mechanisms. mdpi.com These compounds can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.com This dual role highlights the complex relationship between the antioxidant/pro-oxidant properties of benzofuran derivatives and their therapeutic effects.

Antimicrobial Efficacy

The benzofuran scaffold is also a key component in a number of compounds with antimicrobial properties. Analogues of this compound have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of benzofuran derivatives. The presence and position of hydroxyl groups on the benzofuran ring appear to be critical for their activity. For instance, compounds bearing a hydroxyl group at the C-6 position have shown excellent antibacterial activities against various bacterial strains, with minimum inhibitory concentrations (MIC80) as low as 0.78-3.12 µg/mL. nih.gov

The antibacterial spectrum of benzofuran derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria. The specific substitutions on the benzofuran ring and at the C-2 and C-3 positions can influence the potency and selectivity of these compounds against different bacterial species.

Table 2: Antibacterial Activity (MIC80 in µg/mL) of Benzofuran Analogues

Compound Type Target Bacteria MIC80 (µg/mL)
C-6 Hydroxylated Benzofurans Various strains 0.78 - 3.12
C-2 Aryl Substituted Benzofurans Various strains 0.78 - 6.25
C-3 Substituted Benzofurans S. aureus 3.12 - 12.5

Data represents findings from various studies on benzofuran derivatives. nih.gov

Antifungal Activity

In addition to their antibacterial properties, benzofuran derivatives, particularly benzofuran-5-ols, have emerged as potent antifungal agents. These compounds have demonstrated significant activity against a variety of pathogenic fungi.

Research has shown that certain benzofuran-5-ol derivatives can completely inhibit the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 µg/mL. nih.gov The antifungal activity of these compounds was found to be superior or comparable to the standard antifungal drug 5-fluorocytosine. nih.gov The presence of the 5-hydroxy group is believed to be a key contributor to the antifungal efficacy of these molecules.

Table 3: Antifungal Activity (MIC in µg/mL) of Benzofuran-5-ol Analogues

Fungal Species Compound 20 Compound 21 5-Fluorocytosine
***Candida* species** 1.6 - 6.25 1.6 - 12.5 0.2 - >100
***Aspergillus* species** 3.12 - 12.5 6.25 - 12.5 0.2 - 1.6
Cryptococcus neoformans 1.6 1.6 0.2

Data from a study on the antifungal activity of benzofuran-5-ol derivatives. nih.gov

Antiviral Activity (e.g., Anti-HIV Activity)

The benzofuran scaffold has been identified as a promising framework for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research into various derivatives has revealed that specific structural modifications can lead to significant anti-HIV activity.

A study involving a novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived heterocyclic systems, such as thiazolidin-4-ones, identified compounds with notable anti-HIV-1 activity. Specifically, compounds designated as 5c and 9a demonstrated a significant reduction in the viral cytopathic effect, recording inhibition percentages of 93.19% and 59.55%, respectively. Compound 9a was confirmed to possess moderate anti-HIV activity nih.govkoreascience.kr.

Further investigations into other benzofuran analogues have shown varied results. For instance, weak anti-HIV-1 activity was observed in certain derivatives of 2-acetylbenzofuran (B162037) (compounds 2, 3a, 3b) and a related benzimidazole isostere (12b) nih.govresearchgate.netkoreascience.kr. These findings suggest that the nature and position of substituents on the benzofuran nucleus are critical for antiviral potency. It has been noted that the presence of a spacer between a heterocyclic substituent and the benzofuran core may be essential for biological activity nih.govkoreascience.kr.

More recent studies on 3-benzoylbenzofurans and their corresponding pyrazole derivatives have identified potent inhibitors against pseudoviruses. Two 3-benzoylbenzofurans (3g and 4b) and two pyrazoles (5f and 5h) were highlighted as the most potent compounds. rsc.orgnih.gov The IC₅₀ values for compounds 4b and 5f were found to be 0.49 ± 0.11 μM and 0.39 ± 0.13 μM in the Q23 pseudovirus, and 0.12 ± 0.05 μM and 1.00 ± 0.15 μM in the CAP210 pseudovirus, respectively rsc.orgnih.gov. Mechanism of action studies revealed that compounds 3g and 4b act as non-nucleoside reverse transcriptase inhibitors, while 5f and 5h function by inhibiting HIV entry rsc.orgnih.gov.

Table 1: Anti-HIV Activity of Selected Benzofuran Derivatives

Compound Type Activity IC₅₀ (Q23 Pseudovirus) IC₅₀ (CAP210 Pseudovirus) Mechanism of Action
5c Thiazolidin-4-one derivative 93.19% inhibition of viral cytopathic effect - - Not specified
9a 2-thioxo-2,3-dihydro-thiazole derivative 59.55% inhibition of viral cytopathic effect - - Not specified
3g 3-Benzoylbenzofuran Potent Inhibitor - - Non-nucleoside reverse transcriptase inhibitor
4b 3-Benzoylbenzofuran Potent Inhibitor 0.49 ± 0.11 μM 0.12 ± 0.05 μM Non-nucleoside reverse transcriptase inhibitor
5f Pyrazole derivative Potent Inhibitor 0.39 ± 0.13 μM 1.00 ± 0.15 μM HIV entry inhibitor / Protease inhibitor
5h Pyrazole derivative Potent Inhibitor - - HIV entry inhibitor

Antitubercular Activity

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with promising antitubercular properties. Their structural framework serves as a valuable pharmacophore for the development of new agents against Mycobacterium tuberculosis.

In a study focused on the synthesis of benzofuran-substituted chalcones and their heterocyclic derivatives, several compounds demonstrated notable in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The evaluation, conducted using the Alamar blue assay, highlighted that chalcone derivatives, in particular, exhibited significant potential. wisdomlib.org Among the synthesized compounds, a chalcone derivative incorporating 3-Fluorobenzaldehyde (designated as compound 2d) showed the most potent activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL wisdomlib.org.

The structure-activity relationship (SAR) analysis from this research indicated that the antitubercular efficacy was heavily influenced by the nature of the substituents on the aromatic aldehydes used in the synthesis. The presence of electron-withdrawing groups on the substituent was found to enhance the antitubercular activity, whereas electron-releasing groups tended to reduce it. wisdomlib.org This highlights a clear correlation between the electronic properties of the substituents and the biological activity of these benzofuran derivatives against M. tuberculosis wisdomlib.orgresearchgate.net.

Table 2: Antitubercular Activity of Benzofuran-Chalcone Derivative

Compound ID Substituent Mycobacterium Strain MIC (µg/mL)
2d 3-Fluorobenzaldehyde M. tuberculosis H37Rv 6.25

Enzyme Inhibition Profiles

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Analogues of this compound have been extensively studied for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the progression of Alzheimer's disease.

Several studies have identified benzofuran derivatives with potent and often selective inhibitory activity. For instance, a series of 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis showed more potent BChE-inhibitory activity (IC₅₀ values ranging from 2.5–32.8 μM) than the standard drug galantamine (IC₅₀ 35.3 μM), while demonstrating weak or no activity against AChE mdpi.comresearchgate.net. One compound, Cathafuran C, was particularly noteworthy for its potent and selective competitive inhibition of BChE, with a Kᵢ value of 1.7 μM mdpi.comresearchgate.net.

In another study, newly synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were identified as potent BChE inhibitors, with IC₅₀ values in the range of 0.054–2.7 µM nih.gov. Similarly, a series of benzofuranyl derivatives were investigated, yielding Kᵢ values from 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE tandfonline.com. The most effective inhibitors were identified as compound 2i for AChE and 2e for BChE tandfonline.com.

Research on 2-benzylbenzofurans also led to the discovery of potent BChE inhibitors. 5-bromo-2-(4-hydroxybenzyl)benzofuran proved to be the most potent in its series, with an IC₅₀ value of 2.93 µM nih.gov. Furthermore, benzofuran-triazole hybrids have been evaluated, with a compound bearing a 2,5-dimethoxyphenyl moiety (10d) showing strong AChE inhibitory activity with an IC₅₀ of 0.55 ± 1.00 µM nih.gov.

Table 3: Cholinesterase Inhibition by Selected Benzofuran Analogues

Compound/Derivative Class Enzyme Inhibition Value (IC₅₀ / Kᵢ)
2-Arylbenzofurans BChE IC₅₀: 2.5–32.8 μM
Cathafuran C BChE Kᵢ: 1.7 μM
Benzofuran-2-carboxamides (6a-o) BChE IC₅₀: 0.054–2.7 µM
Benzofuranyl derivative 2i AChE Kᵢ: 0.009 - 0.61 µM range
Benzofuranyl derivative 2e BChE Kᵢ: 0.28 - 1.60 µM range
5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) BChE IC₅₀: 2.93 µM
Benzofuran-triazole hybrid 10d AChE IC₅₀: 0.55 ± 1.00 µM

Tyrosine Phosphatase Inhibition (e.g., Lymphoid Tyrosine Phosphatase)

Benzofuran derivatives have been identified as effective inhibitors of Lymphoid-tyrosine phosphatase (Lyp or PTPN22), a critical negative regulator in the T-cell receptor (TCR) signaling pathway, making it a target for cancer immunotherapy and autoimmune diseases.

Research has shown that the benzofuran-2-carboxylic acid scaffold can act as a potent phosphotyrosine (pTyr) mimic, leading to the design of new Lyp inhibitors nih.gov. In one study, two of the most active compounds, D14 and D34, were found to reversibly inhibit Lyp with Kᵢ values of 1.34 μM and 0.93 μM, respectively nih.govresearchgate.net. These compounds also demonstrated a degree of selectivity over other phosphatases and were shown to regulate the TCR signaling pathway by specifically inhibiting Lyp nih.gov.

In a separate structure-based approach, a library of 34 benzofuran salicylic acid compounds was synthesized and evaluated for Lyp inhibition. This effort yielded inhibitors with IC₅₀ values ranging from 0.27 to 6.2 μM. acs.org Several of these inhibitors showed a dose-dependent, activating effect on TCR signaling in a reporter assay, confirming their ability to inhibit Lyp in T cells acs.org.

Table 4: Inhibition of Lymphoid Tyrosine Phosphatase (Lyp) by Benzofuran Derivatives

Compound/Derivative Class Inhibition Value (IC₅₀ / Kᵢ)
D14 (Benzofuran-2-carboxylic acid derivative) Kᵢ: 1.34 μM
D34 (Benzofuran-2-carboxylic acid derivative) Kᵢ: 0.93 μM
Benzofuran Salicylic Acids (Library of 34) IC₅₀: 0.27 - 6.2 μM

Glycosidase Inhibition (e.g., α-glucosidase)

Derivatives of benzofuran have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage postprandial hyperglycemia, a hallmark of diabetes mellitus.

A study on hydroxylated 2-phenylbenzofuran compounds revealed potent α-glucosidase inhibition. One particular derivative, compound 16, exhibited the lowest IC₅₀ value of its series and was found to be 167 times more active than the standard drug, acarbose. nih.gov Kinetic studies showed that compound 16 acts as a mixed-type inhibitor of the enzyme nih.gov.

In another investigation, a novel series of benzofuran-pyridazine derivatives was synthesized. All tested compounds from this series showed a remarkable inhibitory potential of over 89% against the α-glucosidase enzyme, significantly higher than that of acarbose (42.50%). tandfonline.com

Furthermore, research into benzimidazole-thioquinoline derivatives, which can be considered structural analogues, has also yielded potent α-glucosidase inhibitors. One compound, 6j (with a 4-bromobenzyl substituent), showed significant potency with an IC₅₀ value of 28.0 ± 0.6 µM, far exceeding that of acarbose (IC₅₀ = 750.0 µM). Kinetic analysis revealed a competitive inhibition pattern for this compound. nih.gov

Table 5: α-Glucosidase Inhibition by Benzofuran Analogues and Related Derivatives

Compound/Derivative Class Inhibition Value (IC₅₀) % Inhibition Inhibition Type
Compound 16 (2-phenylbenzofuran) "167 times more active than acarbose" - Mixed-type
Benzofuran-pyridazine derivatives - >89% Not specified
Compound 6j (Benzimidazole-thioquinoline) 28.0 ± 0.6 µM - Competitive
Acarbose (Standard) 750.0 µM 42.50% -

Protease Inhibition (e.g., HIV Protease)

The inhibition of viral proteases, particularly HIV-1 protease, is a cornerstone of antiretroviral therapy. Benzofuran derivatives have been explored as potential inhibitors of this critical enzyme, which is essential for the maturation of new, infectious virus particles. nih.govyoutube.com

Studies on 3-benzoylbenzofurans and their pyrazole derivatives have identified compounds with dual anti-HIV activities, including protease inhibition. While the primary mechanism for some compounds was entry or reverse transcriptase inhibition, several also showed activity against HIV-1 protease. rsc.orgnih.gov Specifically, compounds 3g, 4b, and 5h were found to be mild inhibitors of the enzyme. The pyrazole derivative 5f emerged as the most active protease inhibitor from this series, with an IC₅₀ value of 31.59 ± 3.83 μM. rsc.orgnih.gov Molecular docking studies suggested that compound 5f interacts with the active site of HIV-1 protease, indicating a competitive mode of inhibition rsc.org.

Other research has also highlighted the potential of the benzofuran scaffold in this area. A separate study noted a benzofuran-containing compound that exhibited a Kᵢ of 0.53 µM against the wild-type HIV-1 protease nih.gov. Computational modeling for this inhibitor suggested that the oxygen atom of the benzofuran ring could form favorable interactions within the S3 pocket of the enzyme nih.gov.

Table 6: HIV-1 Protease Inhibition by Benzofuran Derivatives

Compound IC₅₀ / Kᵢ Value Predicted Inhibition Type
5f (Pyrazole derivative) IC₅₀: 31.59 ± 3.83 μM Competitive
3g (3-Benzoylbenzofuran) Mild inhibitor Not specified
4b (3-Benzoylbenzofuran) Mild inhibitor Not specified
5h (Pyrazole derivative) Mild inhibitor Not specified
Benzofuran substituent (Cmpd 109) Kᵢ: 0.53 µM Not specified

Reverse Transcriptase Inhibition

Analogues of this compound, specifically within the broader class of benzofuran derivatives, have been identified as potential inhibitors of HIV-1 reverse transcriptase (RT). Research into 3-benzoylbenzofurans demonstrated their role as non-nucleotide reverse transcriptase inhibitors (NNRTIs). nih.gov In evaluations using pseudoviruses, specific derivatives showed potent inhibitory activity. For instance, compound 4b displayed an IC50 value of 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov Similarly, compound 3g was also found to inhibit HIV infections in a manner comparable to the established NNRTI, Nevirapine. nih.gov

Further studies have explored benzofuran-based compounds and their transition metal complexes as antiviral agents. While these compounds showed significant potency in HIV inhibitory activity, their direct enzymatic inhibition of HIV-1 RT did not surpass that of the reference drug Atevirdine. nih.gov One derivative, (5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl)(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)methanone (compound 4), exhibited a particularly high therapeutic index, suggesting a favorable profile for further investigation. nih.gov

Table 1: Inhibitory Activity of Benzofuran Derivatives against HIV-1 Pseudoviruses

Compound Pseudovirus Strain IC50 (μM)
4b Q23 0.49 ± 0.11
4b CAP210 0.12 ± 0.05
5f (pyrazole derivative) Q23 0.39 ± 0.13
5f (pyrazole derivative) CAP210 1.00 ± 0.15

Data sourced from evaluations of 3-benzoylbenzofurans and their pyrazole derivatives. nih.gov

Carbonic Anhydrase Inhibition

Benzofuran derivatives have emerged as effective inhibitors of carbonic anhydrase (CA), particularly the cancer-associated isoforms CA IX and XII. nih.govacs.orgresearchgate.net A study focused on benzofuran-based SLC-0111 analogues led to the development of compounds with potent inhibitory activity in the nanomolar range against the tumor-related CA IX isoform. nih.gov Specifically, compounds 11b , 17 , 28b , 29a , and 30 demonstrated K_I_ values of 8.4 nM, 7.6 nM, 5.5 nM, 7.1 nM, and 1.8 nM, respectively. nih.gov Notably, compounds 11b and 28b also exhibited high selectivity for hCA IX over the primary off-target isoform, hCA II. nih.gov

Another series of benzofuran-based carboxylic acids showed effective and selective inhibition of hCA IX and XII over the off-target hCA I and II isoforms. acs.org Compounds 9b , 9e , and 9f were identified as submicromolar hCA IX inhibitors, with K_I_ values of 0.91 μM, 0.79 μM, and 0.56 μM, respectively. acs.org The strategic design of these analogues, often featuring a sulfonamide group for zinc anchoring within the enzyme's active site, has proven crucial for their inhibitory potential. nih.govresearchgate.net

Table 2: Inhibition Constants (K_I_) of Benzofuran Analogues against Carbonic Anhydrase Isoforms

Compound hCA IX K_I_ hCA II K_I_ Selectivity Index (hCA II/hCA IX)
11b 8.4 nM 221.9 nM 26.4
17 7.6 nM - -
28b 5.5 nM 324.2 nM 58.9
29a 7.1 nM - -
30 1.8 nM - -
9b 0.91 µM 3.6 µM 4.0
9e 0.79 µM 37.0 µM 46.8
9f 0.56 µM 26.5 µM 47.3

Data represents selected potent inhibitors from different studies. nih.govacs.org

Aromatase Inhibition

The benzofuran scaffold is a key component in the design of aromatase inhibitors for potential use in oestrogen receptor-positive breast cancer. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives demonstrated good to moderate in vitro inhibitory activity against human placental aromatase (P450AROM, CYP19). nih.gov The IC50 values for these compounds ranged from 1.3 to 25.1 μM, with the 4-methoxyphenyl substituted derivative showing the highest potency. nih.gov This activity was comparable or superior to the reference compound aminoglutethimide (IC50 = 18.5 μM). nih.gov The benzene (B151609) ring of the benzofuran structure was found to be essential for enzyme binding, as analogous furan-2-yl derivatives were devoid of activity. nih.gov

In the pursuit of multi-targeting agents, benzofuran-derived sulfamates have been developed as dual aromatase-steroid sulfatase inhibitors (DASIs). rsc.org By modifying the benzofuran ketone sulfamate structure, researchers achieved dual inhibition. The 4-chloro derivative 19b (Arom IC50 = 137 nM) and the 4-methoxy derivative 19e (Arom IC50 = 35 nM) were identified as optimal for dual inhibition. rsc.org

Table 3: Aromatase Inhibitory Activity of Benzofuran Derivatives

Compound Class/Derivative IC50 Value
Benzofuran-2-yl-(phenyl)-3-pyridylmethanols 1.3 - 25.1 µM
4-Methoxy derivative (19e ) 35 nM
4-Chloro derivative (19b ) 137 nM
Aminoglutethimide (Reference) 18.5 µM
Arimidex (Reference) 0.6 µM

Data compiled from studies on different series of benzofuran analogues. nih.govrsc.org

Topoisomerase I Inhibition

The benzofuran nucleus has been explored as a scaffold for developing topoisomerase inhibitors. While much research has focused on other targets, studies have indicated that certain benzofuran derivatives possess inhibitory activity against both topoisomerase I and II. For example, research on isoaurostatin derivatives, which can feature benzofuran-like structures, has explored their structure-activity relationships in inhibiting these crucial enzymes involved in DNA replication and transcription. acs.org The development of potent topoisomerase inhibitors from benzofuran scaffolds remains an active area of investigation in the search for novel anticancer agents.

Farnesyl Transferase Inhibition

Benzofuran-based analogues have been designed as highly potent inhibitors of farnesyltransferase (FTase), an enzyme critical for the function of Ras proteins involved in cell growth and proliferation. nih.govresearcher.lifetandfonline.com A series of these inhibitors, developed as potential antitumor agents, demonstrated exceptional enzyme inhibitory activity. nih.gov Among them, compound 11f was found to be the most potent, with an IC50 value of 1.1 nM. nih.gov These compounds were designed using a novel benzofuran core to replace the quinolinone moiety of tipifarnib, a known FTase inhibitor. tandfonline.com Quantitative structure-activity relationship (QSAR) studies on these derivatives have revealed that the presence of hydrogen bond donors and acceptors, along with negatively charged substituents, is critical for enhancing inhibitory activity. researcher.life

Table 4: Farnesyltransferase (FTase) Inhibitory Activity of a Lead Benzofuran Derivative

Compound FTase IC50 (nM)
11f 1.1

Data from a study on a series of benzofuran-based FTase inhibitors. nih.gov

5-Lipoxygenase Inhibition

Derivatives of benzofuran have been synthesized and evaluated as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov A series of 2-substituted benzofuran hydroxamic acids were developed as rigid analogues of simple (benzyloxy)phenyl hydroxamates. nih.gov The in vitro potency of these inhibitors was enhanced by substituents that increased lipophilicity near the 2-position of the benzofuran nucleus. nih.gov The most potent inhibitors identified in vitro were N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (compound 12) and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate (compound 17), both of which displayed IC50 values of 40 nM. nih.gov

Table 5: In Vitro 5-Lipoxygenase Inhibitory Activity of Benzofuran Hydroxamic Acids

Compound IC50 (nM)
12 40
17 40

Data from an in vitro evaluation of potent 2-substituted benzofuran hydroxamic acids. nih.gov

Anti-inflammatory Actions and Pathway Modulation (e.g., NF-κB and MAPK Signaling)

Benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.comnih.gov These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory mediators.

A novel piperazine/benzofuran hybrid, compound 5d , showed an excellent inhibitory effect on the production of nitric oxide (NO) with an IC50 of 52.23 ± 0.97 μM in LPS-stimulated RAW-264.7 cells. mdpi.com Mechanistic studies revealed that compound 5d significantly inhibits the phosphorylation levels of key proteins in both the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner. mdpi.comnih.gov This inhibition leads to the downregulation of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6. mdpi.com

Another novel benzofuran derivative, DK-1014 , was found to attenuate lung inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways. nih.gov This compound reduced the phosphorylation of MAPKs and the nuclear translocation of c-fos, a component of the AP-1 transcription factor. nih.gov Furthermore, some benzofuran lignans have been shown to inhibit NF-κB activity by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of p65. nih.gov These findings underscore the potential of benzofuran analogues as anti-inflammatory agents that act by targeting fundamental inflammatory signaling cascades. mdpi.comnih.gov

Estrogen Receptor Modulation and Related Activities

Benzofuran derivatives have emerged as a promising scaffold for the development of selective estrogen receptor modulators (SERMs). nih.gov These compounds can interact with estrogen receptors (ERs), primarily ERα and ERβ, and exhibit either agonistic or antagonistic effects in a tissue-specific manner. nih.gov This dual activity is crucial for therapeutic applications, particularly in hormone-dependent conditions like breast cancer.

Research into 5,6-dihydroxybenzofuran and 3-acyl-5-hydroxybenzofuran derivatives has identified them as potential scaffolds for designing novel ER ligands and anti-cancer therapeutics. nih.goveurekaselect.com The hydroxyl groups on the benzofuran ring, particularly at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, have been shown to significantly influence the cytotoxic activity in ER-positive (ER+) breast cancer cells, such as MCF-7. nih.govntu.edu.sg These compounds are believed to exert their inhibitory effects on cancer cells via the ER+ pathway. nih.goveurekaselect.com The novel benzofuran scaffold is considered a promising lead for the development of potent estrogen receptor inhibitors. ox.ac.uk

Biological Activity of Estrogen Receptor Modulating Benzofuran Analogues
Compound ScaffoldTargetObserved ActivityCell Line
5,6-dihydroxybenzofuransEstrogen Receptor α (ERα)Anti-proliferative, ApoptoticMCF-7 (ER+), MDA-MB-231 (ER-) nih.goveurekaselect.com
2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochlorideEstrogen ReceptorAnti-breast cancer activityMCF-7 (ER+) ox.ac.uk

Neuropharmacological Activities (e.g., Serotonergic and Catecholaminergic Enhancers)

The benzofuran nucleus is a key structural component in compounds exhibiting a range of neuropharmacological activities, including antidepressant, antipsychotic, and neuroprotective effects. scispace.compharmatutor.org The versatility of this scaffold allows for modifications that can target various pathways within the central nervous system.

Studies have shown that certain benzofuran derivatives possess neuroprotective properties against excitotoxicity, which is implicated in neurodegenerative disorders. nih.gov For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxic damage. nih.gov One derivative, compound 1f (with a -CH3 substitution at the R2 position), demonstrated potent neuroprotective action comparable to memantine, a known NMDA antagonist. nih.gov Another derivative, compound 1j (with an -OH substitution at the R3 position), also showed significant anti-excitotoxic effects and possessed the ability to scavenge free radicals, indicating antioxidant activity. nih.gov These findings suggest that the benzofuran structure can serve as a lead for developing agents that combat neurodegenerative processes. nih.govmdpi.com

Other Pharmacological Activities

The structural diversity of benzofuran derivatives has led to their investigation for a wide range of other pharmacological applications. ijnrd.orgnih.gov

Anticonvulsant Activity: Several benzofuran derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov In preclinical models, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure tests, certain substituted furochromone, benzofuran, and flavone derivatives have shown significant protective effects. nih.gov Some compounds provided 100% protection in the scPTZ model and also increased the latency for seizures, suggesting a neuroprotective effect. nih.gov The anticonvulsant activity is often associated with the specific heterocyclic moieties attached to the benzofuran core. pharmatutor.orgnih.gov

Antihypertensive Activity: Benzofuran derivatives have been explored for their potential in managing cardiovascular diseases, including hypertension. mdpi.comnih.govresearchgate.net Certain aminoalkanol ethers of 2-acetyl-7-hydroxy-6-methoxy-3-methylbenzofuran have demonstrated hypotensive effects in preclinical studies. nih.gov These compounds are also associated with antiarrhythmic activity, indicating a broader cardiovascular protective profile. nih.gov

Antidiabetic Activity: The benzofuran moiety is present in compounds that exhibit significant antidiabetic (antihyperglycemic) properties. ijnrd.orgrsc.orgnih.gov Analogues such as benzofuran-based chromenochalcones and arylbenzofurans have been investigated for their ability to modulate glucose metabolism. rsc.orgresearchgate.net

Mechanism of Action: Some arylbenzofurans isolated from natural sources, like Morus mesozygia, have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This inhibition helps to control post-meal blood glucose levels. These compounds, however, showed no activity against α-amylase but did demonstrate moderate inhibition of dipeptidyl peptidase-4 (DPP4). researchgate.net

In Vitro and In Vivo Studies: Benzofuran-based chromenochalcones have been shown to stimulate glucose uptake in skeletal muscle cells. nih.gov In animal models of diabetes, certain derivatives significantly reduced blood glucose levels, improved oral glucose tolerance, and had beneficial effects on serum lipid profiles. rsc.orgnih.gov

Antidiabetic Activity of Benzofuran Analogues
Compound/Analogue ClassMechanism/TargetObserved EffectReference
Arylbenzofurans (from Morus mesozygia)α-glucosidase inhibition, DPP4 inhibitionIC50 values of 16.6-40.9 µM against α-glucosidase researchgate.net
Benzofuran-based chromenochalconesStimulation of glucose uptakeSignificant reduction in blood glucose in diabetic rats rsc.orgnih.gov
6-hydroxyauronesα-glucosidase inhibitionPotent inhibition with an IC50 of 30.94 µM nih.gov
Benzofuran-containing ThiazolidinedionesEuglycemic activityReduced plasma glucose and triglycerides in animal models acs.org

Antiarrhythmic Activity: The benzofuran skeleton is a core component of several compounds with significant antiarrhythmic properties. ijnrd.orgpharmatutor.org Amiodarone (B1667116), a well-known antiarrhythmic drug, features a benzofuran structure. Research has focused on synthesizing novel benzofuran derivatives to develop new antiarrhythmic agents. nih.govnih.gov Studies on 5-aminobenzofuran derivatives have shown that specific substitutions on the benzofuran ring, such as methoxy (B1213986) groups and a tertiary aminoethoxy side chain, lead to potent activity against experimentally induced ventricular arrhythmias. nih.govacs.org

Structure Activity Relationship Sar Studies of Methyl 2 5 Hydroxybenzofuran 2 Yl Acetate and Benzofuran Analogues

Correlating Structural Motifs with Specific Biological Activities

The biological activity of benzofuran (B130515) derivatives is intrinsically linked to the nature and substitution pattern of various structural motifs. The core benzofuran ring system itself is a versatile backbone found in many biologically active compounds. researchgate.net Modifications, particularly at the C-2 and C-3 positions, have led to the discovery of potent agents with diverse pharmacological effects.

For instance, the introduction of ester or heterocyclic rings at the C-2 position has been identified as a critical determinant for cytotoxic activity against cancer cells. nih.govnih.gov Hybrid molecules, where the benzofuran nucleus is fused or linked to other heterocyclic systems like quinazolinone, imidazole, triazole, or piperazine, have emerged as particularly potent cytotoxic agents. nih.gov This synergistic approach combines the therapeutic properties of each moiety to create derivatives with enhanced efficacy. nih.gov Similarly, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with substituted benzaldehydes has yielded compounds with significant anticancer activity. nih.gov

The diverse biological activities of benzofuran analogues are summarized in the table below, correlating specific structural motifs with their observed pharmacological effects.

Structural MotifBiological Activity
Benzofuran fused with Imidazole & QuinazolinoneAnticancer (Human Breast Cancer) nih.gov
2-Carbohydrazide & Substituted BenzaldehydesAnticancer (Erlich Ascites Carcinoma) nih.gov
Piperazine substitutionAnti-inflammatory, Anticancer rsc.org
Fused with Pyrimidine ringAntimicrobial rsc.org
Chalcone derivativesAnticancer (Breast and Prostate) nih.gov

This table showcases various structural motifs based on the benzofuran scaffold and their associated biological activities as reported in scientific literature.

Influence of Substituent Position and Electronic Properties on Bioactivity

The position and electronic characteristics of substituents on the benzofuran ring system play a pivotal role in determining the bioactivity of the resulting analogues. SAR studies have consistently shown that even minor changes in substituent placement can lead to significant variations in potency and selectivity.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—is a key factor. For example, in a series of spiro-pyrrolidine derivatives of benzofuran, the introduction of electron-donating groups was found to be beneficial for their inhibitory activity against cancer cells. mdpi.com Conversely, the presence of electron-withdrawing groups like chloro and bromo groups did not significantly enhance activity. mdpi.com However, the strong electronegativity of a fluorine substituent did result in better activity against HeLa cells compared to the parent compound. mdpi.com The presence of a nitro group in certain benzofuran derivatives has been shown to significantly boost anticancer activity. nih.gov

The position of the substituent is equally critical. Halogen substitutions, for instance, have been noted to be beneficial due to their hydrophobic and electron-donating properties, which can enhance cytotoxic effects. nih.gov Studies have emphasized that the placement of the halogen atom is crucial, with maximum activity often recorded when the halogen is at the para position of an N-phenyl ring substituent. nih.gov This is attributed to the formation of more favorable hydrophobic interactions. nih.gov Similarly, the position of a halogen on the benzofuran ring itself is a critical determinant of biological activity. nih.gov

Substituent & PositionElectronic PropertyInfluence on Bioactivity
Electron-donating groupsElectron-donatingGenerally beneficial for anticancer activity. mdpi.com
Halogen at para position of N-phenyl ringElectron-donating, HydrophobicEnhanced cytotoxic properties due to favorable hydrophobic interactions. nih.gov
Nitro groupElectron-withdrawingSignificantly boosted anticancer activity. nih.gov
Methoxy (B1213986) group on phenyl ringElectron-donatingDemonstrated excellent activity in certain antibacterial derivatives. researchgate.net
Chloro group on phenyl ringElectron-withdrawingShowed comparable activity to parent compounds in some antibacterial series. researchgate.net

This table illustrates the influence of substituent position and electronic properties on the biological activity of benzofuran analogues.

Significance of the Hydroxyl Group in Pharmacological Profiles

The hydroxyl (-OH) group, particularly when present as a phenolic hydroxyl on the benzofuran ring, is a crucial functional group that significantly influences the pharmacological profile of these compounds. The presence and position of the hydroxyl group can dictate the molecule's interaction with biological targets, thereby modulating its activity.

In many benzofuran analogues, the phenolic hydroxyl group has been found to be essential for anticancer activity. nih.gov This is because the hydroxyl group can act as a hydrogen bond donor, promoting favorable interactions with the active sites of target enzymes or receptors. nih.govresearchgate.net For instance, the introduction of a hydroxyl group on the benzofuran ring can lead to the formation of hydrogen bonds with specific amino acid residues, such as Serine 478 in the aromatase active site, potentially leading to stronger binding and inhibition. researchgate.net Similarly, hydroxyl groups on other parts of the molecule, like a linked quinazolinone ring, can form hydrogen bonds with other residues like Methionine 374. researchgate.net

The antioxidant properties of benzofuran derivatives are also closely linked to the hydroxyl group. The compound 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid demonstrated notable antioxidant activity by inhibiting lipid peroxidation, a process that is often dependent on the ability to donate a hydrogen atom from the hydroxyl group. nih.gov The introduction of substituents at the 5-position, including the hydroxyl group, is also closely related to the antibacterial activity of benzofurans. nih.gov

Role of the Ester Moiety in Activity and Potential Metabolic Pathways

The ester moiety, specifically a methyl acetate (B1210297) group at the C-2 position of the benzofuran ring as seen in Methyl 2-(5-hydroxybenzofuran-2-yl)acetate, is a key structural feature that significantly impacts the compound's biological activity.

SAR studies have identified the ester group at the C-2 position as a crucial site for the cytotoxic activity of benzofuran compounds. nih.govnih.gov The presence of an acetyl group at the 2-position, combined with a bromomethyl group at the 3-position, was found to determine the activity and selectivity of a particular lead compound. mdpi.com A marked decrease in activity was observed when the acetyl group was replaced by an ester or a bromine atom, highlighting the importance of this specific arrangement. mdpi.com

From a metabolic perspective, ester-containing compounds are often prodrugs that undergo hydrolysis in the body to their corresponding carboxylic acids. This biotransformation is typically catalyzed by esterase enzymes present in the plasma, liver, and other tissues. It is plausible that this compound is metabolized in a similar fashion, being converted to its active form, 2-(5-hydroxybenzofuran-2-yl)acetic acid. This conversion from a more lipophilic ester to a more hydrophilic carboxylic acid can also influence the compound's pharmacokinetic properties, including its absorption, distribution, and excretion. The resulting carboxylic acid may then exert the primary pharmacological effect or be further metabolized for elimination.

Future Perspectives and Research Directions for Methyl 2 5 Hydroxybenzofuran 2 Yl Acetate and Benzofuran Derivatives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized benzofurans, including 5-hydroxy derivatives, has been a subject of intense research. jocpr.comresearchgate.net Future efforts concerning Methyl 2-(5-hydroxybenzofuran-2-yl)acetate will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.

Recent advances in catalysis offer promising avenues. africanjournalofbiomedicalresearch.com Palladium, copper, rhodium, and gold-based catalysts have been instrumental in constructing the benzofuran (B130515) ring system through various cross-coupling and cyclization reactions. africanjournalofbiomedicalresearch.com For instance, Sonogashira coupling followed by intramolecular cyclization is a common strategy. africanjournalofbiomedicalresearch.com Future research could explore the use of more economical and earth-abundant metal catalysts, such as nickel and iron, to synthesize the core structure. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. nih.gov For the synthesis of analogues of this compound, future research will likely pivot towards:

One-pot reactions: Combining multiple synthetic steps into a single operation to reduce solvent waste and improve efficiency. africanjournalofbiomedicalresearch.com

Use of green solvents: Exploring the use of water, deep eutectic solvents (DES), or solvent-free conditions to minimize the environmental impact. nih.gov

Catalyst recycling: Developing methodologies that allow for the recovery and reuse of expensive metal catalysts. researchgate.net

A practical and scalable approach for preparing 5-hydroxybenzofurans involves the PIDA-mediated tandem oxidative-cyclization of hydroquinones and β-dicarbonyl compounds. jocpr.comresearchgate.net This method, based on the in situ oxidation of hydroquinones, is superior to many traditional approaches and could be adapted for the synthesis of this compound and its derivatives. jocpr.comresearchgate.net

Synthetic StrategyCatalyst/ReagentKey Advantages
Sonogashira Coupling & CyclizationPalladium/CopperHigh efficiency and versatility. africanjournalofbiomedicalresearch.com
C-H Activation/AnnulationRutheniumHigh regioselectivity and use of air as a mild oxidant.
Oxidative Coupling & CyclizationPIDA (Phenyliodine(III) diacetate)Practical and scalable for 5-hydroxybenzofurans. jocpr.comresearchgate.net
Green One-Pot SynthesisCopper Iodide in Deep Eutectic SolventEnvironmentally friendly and efficient. nih.gov

Identification of New Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and herbicidal properties. researchgate.netnih.gov The structural features of this compound suggest that it and its future analogues could be promising candidates for various therapeutic applications.

Enzyme Inhibition: A significant area of future research will be the exploration of this compound and its derivatives as enzyme inhibitors. Benzofurans have been identified as inhibitors of several key enzymes:

Lysine-specific demethylase 1 (LSD1): This enzyme is a promising target for cancer therapy, and novel benzofuran derivatives have shown potent LSD1 inhibitory activity. nih.gov

5α-reductase: This enzyme is involved in steroid metabolism, and its inhibition is a strategy for treating benign prostatic hyperplasia and androgenetic alopecia. Benzofuran derivatives have demonstrated inhibitory activity against this enzyme. researchgate.net

Tubulin Polymerization: Certain benzofuran analogues have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.gov

Anticancer and Antimicrobial Potential: The 5-hydroxy substitution on the benzofuran ring is a key feature that may contribute to its biological activity, potentially through antioxidant mechanisms or specific interactions with biological targets. Research has shown that halogenated derivatives of benzofurans can exhibit selective toxicity towards leukemia cells. researchgate.net Furthermore, some benzofuran derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi. nih.gov Future studies should systematically evaluate the cytotoxic and antimicrobial profiles of this compound and its rationally designed analogues.

Herbicidal Activity: Benzofuran-2-acetic esters have been investigated as a new class of natural-like herbicides. nih.gov This suggests a potential application for this compound in agriculture, which warrants further investigation into its phytotoxic properties.

Rational Design and Synthesis of Next-Generation Analogues

The future of drug discovery and materials science relies heavily on the rational design of new molecules with improved properties. The structure of this compound offers multiple points for modification to create next-generation analogues with enhanced activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of future research will be to establish a clear SAR for this class of compounds. nih.gov This involves synthesizing a library of analogues by systematically modifying different parts of the molecule, such as:

The 5-hydroxy group: Esterification, etherification, or replacement with other functional groups to modulate polarity and hydrogen bonding capacity.

The acetate (B1210297) side chain: Varying the ester group, converting it to an amide, or replacing it with other functional groups to alter solubility and metabolic stability.

The benzofuran core: Introducing substituents at other positions on the benzene (B151609) ring to fine-tune electronic and steric properties.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov For this compound, the acetic acid ester at this position is a key feature to explore.

Pharmacophore Modeling and Hybridization: Identifying the key structural features (pharmacophore) responsible for a particular biological activity will guide the design of more potent analogues. jocpr.com Another promising strategy is molecular hybridization, where the benzofuran scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Advanced Computational Modeling for Activity Prediction and Optimization

In recent years, computational methods have become indispensable tools in drug discovery and materials science. For this compound and its derivatives, in silico approaches will play a vital role in accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build mathematical models that correlate the structural features of benzofuran derivatives with their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogues before their synthesis, saving time and resources.

Molecular Docking: This technique allows for the visualization and prediction of how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. africanjournalofbiomedicalresearch.comnih.gov Docking studies can help in understanding the mechanism of action and in designing analogues with improved binding affinity and selectivity. africanjournalofbiomedicalresearch.comnih.gov

ADME/Tox Prediction: A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.govmdpi.com In silico models can predict these properties for virtual compounds, allowing for the early identification of potential liabilities and the design of molecules with better drug-like characteristics. nih.govmdpi.com

Virtual Screening: Large virtual libraries of benzofuran derivatives can be computationally screened against various biological targets to identify promising hit compounds for further experimental investigation. nih.govnih.gov This approach significantly expands the chemical space that can be explored.

Computational MethodApplication for this compound Analogues
QSAR Predict biological activity based on chemical structure. nih.gov
Molecular Docking Predict binding modes to biological targets and guide lead optimization. africanjournalofbiomedicalresearch.com
ADME/Tox Prediction Assess drug-likeness and potential toxicity early in the design process. nih.gov
Virtual Screening Identify novel hit compounds from large chemical libraries. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-(5-hydroxybenzofuran-2-yl)acetate derivatives?

The synthesis typically involves oxidation of sulfanyl precursors (e.g., methyl 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetate) using 3-chloroperoxybenzoic acid in dichloromethane at low temperatures (273 K). After reaction completion, purification via column chromatography (hexane/ethyl acetate mixtures) yields the product. Yields range from 79–86%, with structural validation via melting points, 1H^1 \text{H} NMR, and EI–MS .

Q. How is the crystal structure of benzofuran derivatives determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown by slow evaporation (e.g., in benzene or ethyl acetate). Data collection uses Bruker SMART CCD diffractometers with MoKα radiation. Refinement via SHELXL software and riding models for hydrogen atoms ensures precise determination of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π or O–H⋯O bonds) .

Q. What spectroscopic techniques validate the purity and structure of these compounds?

1H^1 \text{H} NMR (400 MHz, CDCl3_3) confirms substituent positions and integration ratios. EI–MS provides molecular ion peaks (e.g., m/z 330 [M+^+] for bromo-substituted derivatives). Melting points (e.g., 380–406 K) and chromatographic RfR_f values further verify purity .

Advanced Research Questions

Q. How do substituents (e.g., bromo, methyl, hydroxy) influence crystal packing and stability?

Substituents dictate intermolecular interactions. Bromo groups enhance van der Waals interactions, while hydroxy groups enable O–H⋯O hydrogen bonding, forming centrosymmetric dimers. Methyl groups contribute to C–H⋯π interactions (3.9–3.9 Å), stabilizing the lattice. Planar benzofuran units (mean deviation <0.013 Å) facilitate π–π stacking (3.84 Å) in methyl-substituted derivatives .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies between NMR (dynamic solution-state data) and SC-XRD (static solid-state data) require cross-validation. For example, NMR may indicate conformational flexibility, while X-ray reveals a single dominant conformation. Refinement parameters (e.g., RintR_{\text{int}} <0.05, S=1.04S = 1.04) ensure crystallographic reliability. Redundant synthesis and alternative techniques (e.g., FT-IR) can resolve ambiguities .

Q. How can computational modeling predict polymorphic stability in benzofuran derivatives?

Density functional theory (DFT) or molecular mechanics simulations use crystallographic data (e.g., unit cell parameters, torsion angles) to model lattice energies. For example, planar benzofuran systems with strong π–π interactions are predicted to favor dense packing. Hydrogen-bonding networks (e.g., O–H⋯O) are prioritized in energy minimization workflows to identify stable polymorphs .

Methodological Notes

  • Synthetic Optimization : Adjusting stoichiometry (e.g., 1.05–1.1 eq. oxidizing agent) improves yields .
  • Crystallography : Use multi-scan absorption corrections (SADABS) to mitigate radiation decay effects .
  • Data Validation : Cross-reference NMR shifts with calculated values (e.g., ChemDraw Predict) to detect synthesis byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.